2-Aminothiazole hydrochloride 2-Aminothiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 6142-05-8
VCID: VC1962019
InChI: InChI=1S/C3H4N2S.ClH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H
SMILES: C1=CSC(=N1)N.Cl
Molecular Formula: C3H5ClN2S
Molecular Weight: 136.6 g/mol

2-Aminothiazole hydrochloride

CAS No.: 6142-05-8

Cat. No.: VC1962019

Molecular Formula: C3H5ClN2S

Molecular Weight: 136.6 g/mol

* For research use only. Not for human or veterinary use.

2-Aminothiazole hydrochloride - 6142-05-8

Specification

CAS No. 6142-05-8
Molecular Formula C3H5ClN2S
Molecular Weight 136.6 g/mol
IUPAC Name 1,3-thiazol-2-amine;hydrochloride
Standard InChI InChI=1S/C3H4N2S.ClH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H
Standard InChI Key WDJXDOCQCALXMV-UHFFFAOYSA-N
SMILES C1=CSC(=N1)N.Cl
Canonical SMILES C1=CSC(=N1)N.Cl

Introduction

2-Aminothiazole hydrochloride is a derivative of 2-aminothiazole, a heterocyclic amine featuring a thiazole core. It is commonly used as a starting point for the synthesis of various compounds, particularly in medicinal chemistry. The hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.

Synthesis and Preparation

2-Aminothiazole hydrochloride can be synthesized from 2-aminothiazole by reacting it with hydrochloric acid. The parent compound, 2-aminothiazole, is typically prepared from paraldehyde, thiourea, and sulfuryl chloride . Another method involves the condensation of thiourea with an alpha-halo ketone, similar to the Robinson-Gabriel synthesis .

Medical Applications

2-Aminothiazole has been used historically for treating thyrotoxicosis due to its ability to inhibit thyroid hormone synthesis and accelerate its deiodination . It acts directly on the thyroid gland, making it a thyroid inhibitor.

ConditionMechanism of ActionUse
ThyrotoxicosisInhibits T4 synthesis, accelerates deiodinationTreatment of hyperthyroidism

Research and Development

Derivatives of 2-aminothiazole have shown a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties . These compounds are considered privileged structures in drug discovery due to their ability to target various therapeutic proteins .

Biological ActivityExamples of DerivativesTarget Diseases/Conditions
AnticancerVarious analogsBreast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate
AntimicrobialNewly synthesized compoundsBacteria and fungi
AntiviralDerivativesViral infections

Research Findings

Recent studies have highlighted the potential of 2-aminothiazole derivatives in anticancer therapy, showing potent inhibitory activity against a wide range of cancer cell lines . Additionally, efforts to enhance the antitumor activities of these compounds are ongoing .

Anticancer Activity

In vitro studies have demonstrated that 2-aminothiazole analogs exhibit nanomolar inhibitory activity against various cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .

Antimicrobial Activity

Newly synthesized 2-aminothiazole compounds have shown promising antimicrobial activity against bacteria and fungi, with potential applications in treating infections .

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